molecular formula C16H12N4O2S B2394105 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207055-91-1

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2394105
CAS No.: 1207055-91-1
M. Wt: 324.36
InChI Key: RFGLYDVRJVHCNW-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinolinone core structure, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting with the formation of the quinolinone core. One common approach is the condensation of an appropriate amine with a benzo[c][1,2,5]thiadiazole derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its quinolinone core makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been studied for its antimicrobial and antifungal properties. It has shown potential as a lead compound for the development of new drugs.

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate various biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique structure and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide

  • N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine

  • 4-oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid

Uniqueness: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its quinolinone core and benzo[c][1,2,5]thiadiazole moiety contribute to its distinct chemical properties and biological activities.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various industries. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c21-15-6-2-9-7-11(3-5-12(9)18-15)17-16(22)10-1-4-13-14(8-10)20-23-19-13/h1,3-5,7-8H,2,6H2,(H,17,22)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGLYDVRJVHCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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